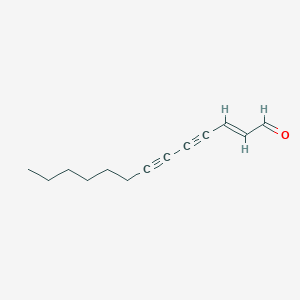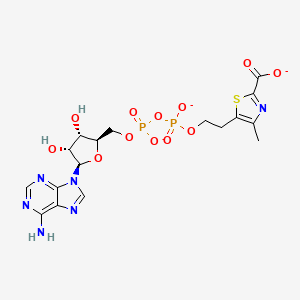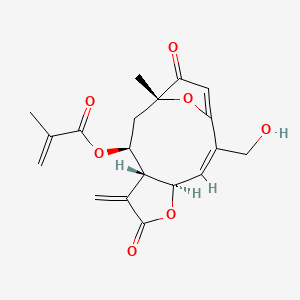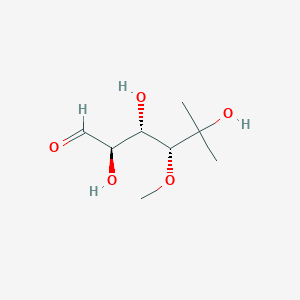
3-Epivitamin D3/3-epicholecalciferol
説明
Synthesis Analysis
3-Epivitamin D3 has been synthesized for experimental purposes. The biological activity of 3-Epivitamin D3 in rats has been compared with that of vitamin D3, revealing it to be approximately four times less active in terms of intestinal calcium transport, bone calcium mobilization, and calcification score. Tritiated 3-epivitamin D3 has been prepared to study its metabolism, showing the conversion to two polar metabolites (Holick, S. A., Holick, M., Frommer, J., Henley, J. W., & Lenz, J., 1980).
Molecular Structure Analysis
The molecular structure of 3-epivitamin D3 is characterized by an altered stereochemistry at specific carbon positions in its side chain. This alteration impacts its biological activity and interactions with receptors in the body. The synthesis of various analogues of vitamin D3, including 3-epivitamin D3, demonstrates the importance of molecular configuration for their biological activities (Binderup, L., Latini, S., Binderup, E., Bretting, C., Calverley, M., & Hansen, K., 1991).
Chemical Reactions and Properties
3-Epivitamin D3 undergoes various chemical reactions in the body, leading to the formation of metabolites such as 25-hydroxy-3-epivitamin D3 and 1 alpha,25-dihydroxy-3-epivitamin D3. These metabolites play a role in its biological activity, with the concentration of 1 alpha,25-dihydroxy-3-epivitamin D3 in the intestine being a key factor in its reduced activity compared to vitamin D3. The study of analogs like 20-epi-eldecalcitol, related to 3-epivitamin D3, also sheds light on its chemical properties and activity (Hatakeyama, S., Yoshino, M., Eto, K., Takahashi, K., Ishihara, J., Ono, Y., Saito, H., & Kubodera, N., 2010).
科学的研究の応用
Role in Cancer Prevention
Vitamin D, including its derivatives and analogs like 3-epivitamin D3, has been investigated for its potential in cancer prevention. Research highlights vitamin D's anti-proliferative, pro-apoptotic, and anti-angiogenic effects on cells. While preclinical data strongly support vitamin D's role in preventing cancer, epidemiologic and clinical studies offer mixed results regarding serum vitamin D levels and cancer risk (Ness, Miller, & Li, 2015).
Metabolism and Bioactivity
Studies on the metabolism of vitamin D3 reveal the formation of unique hydroxylated metabolites, including those related to 3-epivitamin D3, which play roles in regulating various cellular functions. The enzymatic catalysis involving cytochrome P450scc (CYP11A1) leads to the formation of metabolites that interact with nuclear receptors, influencing cellular growth, differentiation, and proliferation. The physiological importance of these metabolites and their in vivo actions, however, requires further clarification (Guryev et al., 2003).
Vitamin D Deficiency and Associated Risks
Research has identified vitamin D deficiency as a prevalent issue in certain populations, with implications for diseases such as cardiovascular disease, cancer, diabetes, osteoporosis, and fractures. This highlights the significance of understanding vitamin D metabolism, including 3-epivitamin D3's role, to better address deficiency and associated health risks (Parva et al., 2018).
Analytical Measurement and Bioavailability
The measurement of vitamin D metabolites, including 3-epivitamin D3, in serum is critical for assessing vitamin D status. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to accurately quantify these metabolites, which is essential for understanding their bioavailability and physiological impacts (Vogeser, Kyriatsoulis, Huber, & Kobold, 2004).
作用機序
Target of Action
3-Epi-Vitamin D3, also known as Epicholecalciferol, is a natural metabolite of the seco-steroid vitamin D3 . Its primary target is the Vitamin D Nuclear Receptor (VDR), a ligand-dependent transcription regulator . The VDR plays a crucial role in various physiological processes, including calcium homeostasis, cell proliferation, differentiation, and immune modulation .
Mode of Action
3-Epi-Vitamin D3 exerts its biological activity through binding to its cognate VDR . This binding triggers a series of biochemical reactions that lead to the regulation of gene expression. The 3-epimer maintains the number of hydrogen bonds by an alternative water-mediated interaction to compensate for the abolished interaction with Ser278 .
Biochemical Pathways
The production of 3-Epi-Vitamin D3 involves the conversion of 7-dehydrocholesterol in the skin to vitamin D3 via UV-B. Vitamin D3 is then hydroxylated in the liver to 25-hydroxyvitamin D3 and subsequently in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form . The C3-epimerization pathway produces an active metabolite with similar biochemical and biological properties to those of the 1α,25 (OH) 2 D 3 .
Pharmacokinetics
It is known that the metabolic stability of 3-epi-1α,25 (oh)2d3 is higher than its primary metabolites . This suggests that 3-Epi-Vitamin D3 may have a longer half-life in the body, potentially leading to a more sustained biological effect.
Result of Action
The result of 3-Epi-Vitamin D3 action is tissue-specific and exhibits the lowest calcemic effect compared to that induced by 1α,25 (OH) 2 D 3 . It has been demonstrated to have significant biological activity, making this natural metabolite an interesting ligand for clinical applications .
Action Environment
The action of 3-Epi-Vitamin D3 can be influenced by various environmental factors. For instance, UV-B radiation from sunlight is necessary for the initial conversion of 7-dehydrocholesterol to vitamin D3 in the skin . Furthermore, the status of vitamin D in the body can be determined using 3-epi-25(OH)D3 as a biomarker .
Safety and Hazards
特性
IUPAC Name |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-YHJXBONMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57651-82-8, 8050-67-7 | |
| Record name | Epicholecalciferol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057651828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Epicholecalciferol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PNV64AM2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(Z)-[(1Z)-1-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine](/img/structure/B1232743.png)




![{4-[(2S)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1232752.png)


![[(E)-C-[4-(2,2-dimethylpropanoyl)phenyl]-N-methoxycarbonimidoyl] 4-(2,2-dimethylpropanoyl)benzoate](/img/structure/B1232756.png)